![molecular formula C20H14N2O2S B2699399 N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide CAS No. 681169-87-9](/img/structure/B2699399.png)
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The “N-(2-phenoxyphenyl)” part suggests the presence of a phenoxyphenyl group attached to the nitrogen atom of the benzothiazole ring.
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes that include various types of chemical reactions . The exact synthesis process for “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would be determined by the arrangement of its atoms and the bonds between them . Detailed structural analysis usually requires techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its molecular structure and the conditions under which the reactions occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would be determined by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity with other substances.
Scientific Research Applications
- N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies explore its mechanism of action and potential as a targeted therapy .
- Alzheimer’s disease and glaucoma are neurodegenerative conditions with limited treatment options. Recent research suggests that the Zn(II) complex of this compound may have neuroprotective effects. Molecular docking studies indicate its potential to interact with relevant proteins, making it a candidate for further investigation in these diseases .
- The Zn(II) complex of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide interacts with calf thymus DNA (CT-DNA). Spectroscopic techniques, such as absorption and fluorescence spectroscopy, reveal insights into the binding mode. Understanding these interactions aids in drug design and delivery .
- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies provide crucial information about the compound’s pharmacokinetics. Researchers investigate its bioavailability, tissue distribution, and potential adverse effects. These findings guide drug development and safety assessments .
- N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide derivatives serve as valuable intermediates in organic synthesis. For instance, rhodium-catalyzed cycloaddition reactions yield tetracyclic 3,4-fused indoles and dihydroindoles. These compounds have applications in medicinal chemistry and material science .
- Related compounds, such as N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide), exhibit selective inhibition of cyclooxygenase-2 (COX-2). COX-2 plays a role in synaptic plasticity and neurological disorders. Investigating the COX-2 inhibitory activity of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide derivatives could lead to novel anti-inflammatory drugs .
Anticancer Properties
Neuroprotective Potential
DNA Interaction and Binding
Drug Metabolism and Toxicity
Synthesis of Indole Derivatives
Selective COX-2 Inhibition
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its physical and chemical properties, as well as how it’s used . Safety data sheets (SDS) provide information on the potential health effects, safe handling procedures, and emergency response measures.
Future Directions
properties
IUPAC Name |
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUEJYFDWNZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |
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